6-Methoxy-2-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Methoxy-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S . It has a molecular weight of 221.66 . The IUPAC name for this compound is 6-methoxy-2-methylpyridine-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2-methylpyridine-3-sulfonyl chloride is 1S/C7H8ClNO3S/c1-5-6 (13 (8,10)11)3-4-7 (9-5)12-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Methoxy-2-methylpyridine-3-sulfonyl chloride is a solid compound . The SMILES string, which represents the structural formula of the compound, is COc1ccc (cn1)S (Cl) (=O)=O .Scientific Research Applications
Synthesis and Chemical Reactions
6-Methoxy-2-methylpyridine-3-sulfonyl chloride is involved in the synthesis of complex molecules and has been used as a key intermediate in various chemical reactions. For instance, it serves as a precursor in the one-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones under solvent-free conditions. This process, involving a modified Biginelli reaction, highlights its utility in creating analytically pure products in excellent yields within a short time span, demonstrating its efficiency and recyclability in green chemistry applications (Velpula et al., 2015).
Material Science
In material science, derivatives of 6-Methoxy-2-methylpyridine-3-sulfonyl chloride have been utilized in the development of novel thin-film composite nanofiltration membranes. These membranes, enhanced by sulfonated aromatic diamine monomers, show improved water flux and dye treatment capabilities, indicating the compound's role in advancing membrane technology for water purification and treatment of dye solutions (Liu et al., 2012).
Biological Studies
The compound has also found applications in biological studies, particularly in the synthesis of sulfonamide derivatives with antimicrobial activities. Research demonstrates its utility in creating new pyridazinyl sulfonamide derivatives that exhibit significant antibacterial activities against common pathogens such as E. coli and Staphylococcus aureus, showcasing its potential in developing new antimicrobial agents (Mohamed, 2007).
Safety and Hazards
This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The precautionary statements for this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of water (P302 + P352) .
Mechanism of Action
Target of Action
This compound is commonly used in scientific research, particularly in the field of medicinal chemistry. It is a sulfonyl chloride derivative and is used as a reagent in organic synthesis.
Mode of Action
As a sulfonyl chloride derivative, it is likely to react with amines or alcohols to form sulfonamides or sulfonate esters, respectively. These reactions are commonly used in the synthesis of various pharmaceuticals.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2-methylpyridine-3-sulfonyl chloride . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of its reactions.
properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAWUSFQTZPRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylpyridine-3-sulfonyl chloride |
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